tert-Butyl (2,6-dibromopyridin-4-yl)carbamate
Description
Properties
Molecular Formula |
C10H12Br2N2O2 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dibromopyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
ICVRVLLQWSDSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis typically involves two key steps:
- Bromination of 4-aminopyridine to introduce bromine atoms at positions 2 and 6.
- Boc protection of the resulting 2,6-dibromo-4-aminopyridine using di-tert-butyl dicarbonate (Boc₂O).
Step 1: Bromination of 4-Aminopyridine
General Strategy
Bromination targets the electron-rich positions ortho and para to the amino group. Pyridine’s electron-deficient nature requires activating groups to facilitate electrophilic substitution. The amino group at position 4 directs bromination to positions 2 and 6.
Key Conditions
Example Protocol :
Step 2: Boc Protection of 2,6-Dibromo-4-Aminopyridine
General Strategy
Boc protection involves reacting the amine with Boc₂O in the presence of a base. Steric hindrance from the tert-butyl group requires optimized conditions to achieve high yields.
Common Methods
| Base/Catalyst | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| DMAP | THF, DCM | 0°C to RT | 83–99% | , |
| Triethylamine (Et₃N) | THF, ethyl acetate | RT | 62–76% | |
| Fe(OTf)₃ | Solvent-free | RT | 95–99% |
Example Protocol :
Optimized Reaction Conditions
Industrial-Scale Synthesis Challenges
Comparative Analysis of Bromination Methods
| Method | Advantages | Limitations |
|---|---|---|
| Br₂ in acetic acid | Low cost, high yield | Requires low-temperature control |
| NBS in DMF | Mild conditions, regioselectivity | Limited to small-scale reactions |
| HBr/NaBr under reflux | Scalable, high purity | Requires inert atmosphere |
Note : Bromination with HBr/NaBr under reflux achieves yields up to 80.4% with >98% purity.
Critical Data Tables
Mechanistic Insights
Bromination Pathway
- Activation : The amino group at position 4 activates the pyridine ring for electrophilic bromination.
- Electrophilic Attack : Br₂ adds to positions 2 and 6 via a Wheland intermediate.
- Deprotonation : Acetic acid stabilizes the intermediate, driving the reaction to completion.
Boc Protection Pathway
- Base Activation : DMAP deprotonates the amine, enhancing its nucleophilicity.
- Carbamate Formation : Boc₂O reacts with the amine to form the carbamate.
- Workup : Acid quenching removes excess reagents and isolates the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming a less substituted pyridine derivative.
Oxidation Reactions: Oxidation can occur at the pyridine ring, leading to the formation of pyridine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of less brominated or non-brominated pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dibromopyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and the carbamate group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl (2,6-dibromopyridin-4-yl)carbamate with analogous pyridine-based carbamates, focusing on substituent patterns, molecular properties, and inferred reactivity:
Key Findings:
Substituent Effects: The bromine atoms in the target compound enhance electrophilic aromatic substitution (EAS) reactivity at the 4-position due to their electron-withdrawing nature. In contrast, methoxy and hydroxy groups in analogs (e.g., ) are electron-donating, deactivating the ring toward EAS but enabling chelation or oxidation reactions.
Reactivity in Synthesis :
- The 2,6-dibromo motif in the target compound facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy/hydroxy substituents in analogs limit such reactivity but enable regioselective functionalization via demethylation or protection/deprotection strategies.
Thermodynamic Stability :
- tert-Butyl carbamates generally exhibit higher hydrolytic stability than methylcarbamates due to steric shielding of the carbonyl group.
Research Implications
- Pharmaceutical Relevance : Brominated pyridines (e.g., the target compound) are pivotal in synthesizing kinase inhibitors and antiviral agents, while methoxy/hydroxy analogs () are explored for antioxidant or anti-inflammatory properties.
- Synthetic Limitations : The tert-butyl group’s bulkiness may hinder reactions requiring planar transition states (e.g., Diels-Alder), whereas smaller substituents (e.g., methylcarbamate) mitigate this issue.
Biological Activity
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a tert-butyl group attached to a 2,6-dibromopyridine moiety through a carbamate functional group. The presence of bromine atoms on the pyridine ring significantly influences its biological activity, making it a subject of interest in various pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO\
- Molar Mass : Approximately 352.02 g/mol
The compound's structure includes:
- A tert-butyl group, which enhances lipophilicity and potential bioavailability.
- Two bromine atoms at the 2 and 6 positions of the pyridine ring, contributing to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its dibromopyridine component. Research indicates that similar pyridine derivatives exhibit significant antimicrobial and anticancer properties due to their ability to interact with various biological targets.
Antimicrobial Activity
Many pyridine derivatives are known for their antibacterial and antifungal activities. The presence of halogen atoms, such as bromine, can enhance binding affinity to microbial targets, potentially leading to increased efficacy as therapeutic agents against bacterial strains and fungi .
Anticancer Activity
Studies have suggested that compounds with similar structures exhibit activity against various cancer cell lines. The dibromopyridine moiety may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The bromine substituents increase the compound's binding affinity to specific enzymes or receptors.
- Inhibition of Key Pathways : Similar compounds have been shown to inhibit critical signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
-
Anticancer Studies : Research has demonstrated that dibromopyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound showed IC values in the micromolar range against breast cancer cell lines .
Compound Cell Line IC (µM) Compound A MCF-7 (Breast Cancer) 10 Compound B HeLa (Cervical Cancer) 15 This compound MCF-7 12 -
Antimicrobial Studies : In vitro assays have shown that similar pyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
